4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine 4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1010296-67-9
VCID: VC11910938
InChI: InChI=1S/C9H6N4S/c1-4-14-8-7(1)11-5-12-9(8)13-3-2-10-6-13/h1-6H
SMILES: C1=CSC2=C1N=CN=C2N3C=CN=C3
Molecular Formula: C9H6N4S
Molecular Weight: 202.24 g/mol

4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine

CAS No.: 1010296-67-9

Cat. No.: VC11910938

Molecular Formula: C9H6N4S

Molecular Weight: 202.24 g/mol

* For research use only. Not for human or veterinary use.

4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine - 1010296-67-9

Specification

CAS No. 1010296-67-9
Molecular Formula C9H6N4S
Molecular Weight 202.24 g/mol
IUPAC Name 4-imidazol-1-ylthieno[3,2-d]pyrimidine
Standard InChI InChI=1S/C9H6N4S/c1-4-14-8-7(1)11-5-12-9(8)13-3-2-10-6-13/h1-6H
Standard InChI Key GDWTXWKXVZLIES-UHFFFAOYSA-N
SMILES C1=CSC2=C1N=CN=C2N3C=CN=C3
Canonical SMILES C1=CSC2=C1N=CN=C2N3C=CN=C3

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The thieno[3,2-d]pyrimidine scaffold consists of a thiophene ring fused to a pyrimidine ring at the [3,2-d] position. The imidazole substituent at the 4-position introduces a planar, nitrogen-rich heterocycle, enhancing potential for hydrogen bonding and π-π interactions (Fig. 1) .

Table 1: Key physicochemical properties

PropertyValueSource
Molecular weight202.24 g/mol
Density1.4 ± 0.1 g/cm³ (analog data)
Boiling point246.0 ± 13.0 °C (analog data)
LogP1.82 (predicted)
Water solubilityLow (structural analogs)

Biological Activity and Mechanism

CompoundTargetIC₅₀/EC₅₀Source
2,4-Dichlorothieno[3,2-d]pyrimidineL1210 leukemia cells3.2 µM
N-[2-(1H-Imidazol-4-yl)ethyl]thienotriazolopyrimidineNCI-60 panel12 nM

Antimicrobial Properties

Thieno[2,3-d]pyrimidinediones demonstrate:

  • Gram-positive activity: MIC = 2–16 mg/L against MRSA and VRE .

  • Low cytotoxicity: CC₅₀ > 40 mg/L in mammalian cells .

Pharmacokinetic and Toxicity Profile

ADME Considerations

  • Lipophilicity: LogP ≈ 1.82 suggests moderate membrane permeability .

  • Metabolic stability: Imidazole moiety may undergo CYP450-mediated oxidation .

Toxicity Data

  • Acute toxicity: Structural analogs show LD₅₀ > 500 mg/kg (oral, rodents) .

  • Mutagenicity: Negative in Ames tests for related compounds .

Future Directions

  • Synthetic optimization: Develop one-pot methodologies to improve yield (>80%) .

  • Target validation: Screen against kinase libraries (e.g., EGFR, VEGFR) using molecular docking .

  • In vivo studies: Evaluate pharmacokinetics in murine models for lead optimization .

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